molecular formula C16H23N3O B2946186 N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415623-68-4

N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2946186
CAS RN: 2415623-68-4
M. Wt: 273.38
InChI Key: XJQCAPISRSYZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and neuronal cell death. The compound has been shown to induce apoptosis in cancer cells and reduce the accumulation of toxic proteins in neuronal cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate the activity of specific enzymes and signaling pathways involved in cancer cell growth and neuronal cell death. The compound has been shown to reduce oxidative stress and inflammation, which are common factors in various diseases.

Advantages and Limitations for Lab Experiments

N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. The compound is stable and can be stored for an extended period. However, the limitations of the compound include its solubility and bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One direction is to investigate the compound's potential use in combination with other drugs for the treatment of cancer and neurological disorders. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, the compound's potential use in other diseases, such as cardiovascular diseases, should be explored.
Conclusion:
This compound is a promising compound that has potential therapeutic applications in cancer and neurological disorders. The compound's synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to determine the compound's efficacy and safety in vivo and its potential use in other diseases.

Synthesis Methods

The synthesis of N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the reaction of cyclohexylmethylamine and 2-aminobenzamide in the presence of a suitable catalyst. The reaction is carried out under specific conditions, including temperature and pressure, to obtain the desired product. The synthesis method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

N-(Cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-cancer properties and has been tested in various cancer cell lines. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

N-(cyclohexylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(17-10-12-6-2-1-3-7-12)15-13-8-4-5-9-14(13)18-11-19-15/h11-12H,1-10H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQCAPISRSYZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.